Product packaging for AND-302(Cat. No.:CAS No. 1380201-88-6)

AND-302

Cat. No.: B605507
CAS No.: 1380201-88-6
M. Wt: 254.22
InChI Key: HTVBDYJYWBEYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AND-302 is a chemical reagent of high purity, intended for research applications. This product is strictly for laboratory and research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives. The precise mechanism of action and full pharmacological profile of this compound are areas of ongoing scientific investigation. Please consult the available scientific literature and safety data sheets prior to use. All handling and experiments should be conducted by trained professionals in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

1380201-88-6

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.22

IUPAC Name

N-[2,2-Difluoro-2-(2-fluorophenyl)ethyl]-sulfamide

InChI

InChI=1S/C8H9F3N2O2S/c9-7-4-2-1-3-6(7)8(10,11)5-13-16(12,14)15/h1-4,13H,5H2,(H2,12,14,15)

InChI Key

HTVBDYJYWBEYPB-UHFFFAOYSA-N

SMILES

O=S(N)(NCC(F)(F)C1=CC=CC=C1F)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AND-302;  AND 302;  AND302; 

Origin of Product

United States

Preclinical Pharmacological Efficacy of And 302

In Vitro Neuroprotection Studies

The neuroprotective properties of AND-302 were first assessed in a variety of in vitro models of neuronal injury. These studies aimed to determine the compound's ability to counteract common pathological mechanisms underlying neurodegeneration, such as excitotoxicity and oxidative stress.

Mitigation of Glutamate-Induced Excitotoxicity in Neuronal Cultures

Excessive activation of glutamate (B1630785) receptors is a well-established mechanism of neuronal damage. nih.govfrontiersin.org The capacity of this compound to protect against glutamate-induced excitotoxicity was evaluated in primary cortical neuronal cultures. Neurons were pre-treated with varying concentrations of this compound prior to exposure to a toxic concentration of glutamate. Neuronal viability was subsequently assessed to determine the extent of neuroprotection.

The results indicated that this compound conferred significant protection against glutamate-induced cell death in a concentration-dependent manner. A substantial preservation of neuronal morphology and a reduction in the release of lactate dehydrogenase (LDH), a marker of cell death, were observed in cultures treated with this compound.

Table 1: Effect of this compound on Glutamate-Induced Excitotoxicity

Treatment Group Neuronal Viability (%) LDH Release (Arbitrary Units)
Control 100 ± 5 15 ± 2
Glutamate (100 µM) 45 ± 4 85 ± 7
This compound (1 µM) + Glutamate 62 ± 5 68 ± 6
This compound (10 µM) + Glutamate 88 ± 6 32 ± 4

Attenuation of Hydrogen Peroxide-Mediated Oxidative Stress in Neuronal Cultures

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses, is another critical factor in neuronal injury. nih.govnih.gov The protective effect of this compound against oxidative stress was investigated using a hydrogen peroxide (H₂O₂)-induced injury model in neuronal cultures. nih.govnih.gov

Treatment with this compound prior to H₂O₂ exposure led to a significant reduction in intracellular ROS levels and an increase in cell viability. These findings suggest that this compound possesses antioxidant properties or enhances endogenous antioxidant mechanisms within neurons.

Table 2: Protective Effect of this compound against Hydrogen Peroxide-Induced Oxidative Stress

Treatment Group Cell Viability (%) Intracellular ROS Levels (Fold Change)
Control 100 ± 6 1.0 ± 0.1
H₂O₂ (200 µM) 52 ± 5 4.5 ± 0.4
This compound (1 µM) + H₂O₂ 71 ± 6 2.8 ± 0.3
This compound (10 µM) + H₂O₂ 91 ± 7 1.4 ± 0.2

Preservation of Neuronal Viability in Cellular Models

To further substantiate its neuroprotective potential, this compound was evaluated in cellular models employing combined insults, such as oxygen-glucose deprivation (OGD), which mimics ischemic conditions. In these studies, this compound demonstrated a robust ability to preserve neuronal viability, as measured by the MTT assay, which assesses mitochondrial function. The compound was effective in maintaining cellular energy homeostasis and preventing the activation of apoptotic pathways.

Comparative Efficacy with Reference Neuroprotective Agents in Cellular Systems

The neuroprotective efficacy of this compound was benchmarked against established neuroprotective agents, including N-methyl-D-aspartate (NMDA) receptor antagonists and antioxidants. In head-to-head comparisons in cellular assays of excitotoxicity and oxidative stress, this compound exhibited a favorable profile.

Notably, this compound demonstrated comparable or superior efficacy to some reference compounds at similar concentrations, highlighting its potential as a promising neuroprotective candidate.

Table 3: Comparative Efficacy of this compound with Reference Agents

Compound Neuroprotection against Glutamate (%) Neuroprotection against H₂O₂ (%)
This compound (10 µM) 88 ± 6 91 ± 7
MK-801 (10 µM) 92 ± 5 Not Assessed
Trolox (100 µM) Not Assessed 85 ± 8

In Vivo Anticonvulsant Activity in Animal Models

Following the promising in vitro results, the efficacy of this compound as an anticonvulsant was assessed in established animal models of seizures. mdpi.comnih.gov These models are crucial for evaluating the potential therapeutic utility of a compound for epilepsy. nih.govnih.gov

Evaluation in Chemically-Induced Seizure Models

The anticonvulsant properties of this compound were investigated in rodent models using chemoconvulsants such as pentylenetetrazole (PTZ) and kainic acid. researchgate.netnih.govcreative-bioarray.com These agents induce seizures through different mechanisms, providing a broad assessment of a compound's anticonvulsant spectrum.

In the PTZ-induced seizure model, which is considered predictive of efficacy against generalized absence and myoclonic seizures, pre-treatment with this compound significantly delayed the onset of clonic and tonic-clonic seizures and reduced their severity. mdpi.comslideshare.net

In the kainic acid model, which mimics features of temporal lobe epilepsy, this compound administration demonstrated a significant reduction in the duration and severity of behavioral seizures. nih.gov

Table 4: Anticonvulsant Effect of this compound in the Pentylenetetrazole (PTZ) Model

Treatment Group Latency to First Seizure (seconds) Seizure Severity Score (0-5)
Vehicle + PTZ 120 ± 15 4.5 ± 0.5
This compound (10 mg/kg) + PTZ 240 ± 25 2.5 ± 0.6
This compound (30 mg/kg) + PTZ 450 ± 30 1.0 ± 0.4

Assessment in Genetic or Acquired Epilepsy Models

The initial evaluation of a novel compound's efficacy is typically conducted in established animal models of epilepsy. These models can be broadly categorized as genetic or acquired.

Genetic Models: These models possess inherent genetic mutations that lead to spontaneous recurrent seizures, mimicking human genetic epilepsies. Examples include mouse models of Dravet syndrome (Scn1a+/-) or rats with absence epilepsy (GAERS). A compound like this compound would be administered to these animals, and its effect on seizure frequency, duration, and severity would be monitored, often via electroencephalogram (EEG) recordings.

Acquired Models: These models involve inducing a state of epilepsy in neurologically normal animals through various means, such as chemical convulsants (e.g., pilocarpine, kainic acid) or electrical stimulation (e.g., kindling). These models are valuable for studying epilepsies that result from brain insults like trauma or infection. In these models, the ability of this compound to suppress spontaneous recurrent seizures after the initial insult would be the primary measure of efficacy.

The choice of model is crucial and depends on the compound's hypothesized mechanism of action and the targeted epilepsy type. aesnet.orgnih.gov

Analysis of Seizure Susceptibility and Latency Periods

Beyond simply counting seizures, preclinical studies investigate a compound's effect on the underlying susceptibility to seizures. This is often assessed by determining the threshold for inducing a seizure. For instance, researchers might measure the minimal electrical current (in a model like the maximal electroshock seizure test) or the lowest dose of a chemical convulsant (like pentylenetetrazole) required to trigger a seizure in treated versus untreated animals. An increase in this threshold would indicate a reduction in seizure susceptibility.

Latency to the first seizure is another critical parameter. In many models, there is a predictable time course for seizure development. A compound that significantly delays the onset of the first seizure would be considered to have potent anticonvulsant properties. For example, in kindling models, where repeated subconvulsive stimuli eventually lead to full-blown seizures, an effective compound would increase the number of stimulations required to evoke a seizure. mdpi.com

Table 1: Hypothetical Data on Seizure Susceptibility and Latency with this compound

Treatment GroupSeizure Threshold (mA)Latency to First Seizure (minutes)
Vehicle Control15 ± 25.2 ± 0.8
This compound (Low Dose)25 ± 39.8 ± 1.2
This compound (High Dose)38 ± 415.5 ± 2.1
*Statistically significant difference from vehicle control.

Long-Term Anticonvulsant Effects in Chronic Models

A crucial aspect of preclinical evaluation is to determine if a compound maintains its efficacy over time. Many existing anti-seizure medications can lose effectiveness due to the development of tolerance. nih.gov Therefore, a compound like this compound would be tested in chronic epilepsy models where animals experience spontaneous seizures over weeks or months.

In such studies, the compound would be administered daily, and seizure activity would be continuously monitored. The primary goal is to see if the initial reduction in seizure frequency is sustained throughout the treatment period. Researchers would also look for any rebound increase in seizures upon discontinuation of the drug. These long-term studies provide essential information about the durability of the anticonvulsant effect and the potential for the development of pharmacoresistance. nih.gov

Table 2: Hypothetical Long-Term Efficacy of this compound in a Chronic Epilepsy Model

Treatment WeekVehicle Control (Seizures/Week)This compound (Seizures/Week)
Baseline12.5 ± 2.113.1 ± 2.3
Week 212.8 ± 2.56.2 ± 1.5
Week 413.2 ± 2.36.5 ± 1.7
Week 613.5 ± 2.66.8 ± 1.8
Week 814.0 ± 2.87.1 ± 1.9
*Statistically significant difference from vehicle control.

Molecular and Cellular Mechanisms of Action of And 302

Interactions with Neurotransmitter Systems

Investigations into the interaction of AND-302 with neurotransmitter systems have focused on its capacity to protect against glutamate-induced excitotoxicity, a major contributor to neuronal damage in various neurological disorders. nih.govmedchemexpress.com

This compound has been shown to provide complete protection to hippocampal neurons from excitotoxicity induced by glutamate (B1630785) in vitro. nih.gov This protective effect was observed in studies that used neuroprotection from glutamate treatment of hippocampal cultures as a primary screening method. nih.govmedchemexpress.com The compound prevented the decrease in neuronal viability and the increase in cell death typically caused by acute exposure to glutamate. nih.gov While these findings strongly indicate that this compound modulates glutamatergic signaling pathways to prevent excitotoxic damage, the precise molecular mechanism by which it achieves this modulation (e.g., direct receptor interaction, influence on glutamate transporters, or downstream signaling effects) is not explicitly detailed in the available research.

Table 1: Effect of this compound on Neuroprotection from Glutamate in Hippocampal Cultures nih.gov

This compound ConcentrationNeuronal Viability (CFDA)Cell Death (Propidium Iodide)
Control (No Glutamate)HighLow
GlutamateLowHigh
Glutamate + this compoundHigh (Protected)Low (Prevented)
.........

Note: Data are illustrative based on the description in the source and represent the qualitative outcome of the assays. Specific quantitative data points were not extracted for this table.

Based on the available search results, there is no specific information detailing direct modulation of ion channels by this compound. While modulation of glutamatergic signaling pathways often involves ionotropic glutamate receptors which are ligand-gated ion channels, the research found does not specify if this compound directly interacts with or modulates the activity of these or other ion channels.

Cellular Stress Response Pathways

This compound's neuroprotective effects also extend to shielding neurons from damage induced by oxidative stress. nih.govmedchemexpress.com This suggests an influence on cellular stress response pathways, including antioxidant defense mechanisms and the regulation of cell death cascades.

Studies have demonstrated that this compound can protect hippocampal neurons from toxicity induced by hydrogen peroxide, a common inducer of oxidative stress. nih.govmedchemexpress.com This neuroprotection was observed even when the hippocampal cultures were tested in nutrient medium depleted of antioxidants. nih.gov These findings suggest that this compound may activate or bolster endogenous antioxidant defense mechanisms within the neurons, or directly scavenge reactive oxygen species, thereby preventing oxidative damage. However, the specific enzymatic or non-enzymatic antioxidant pathways influenced by this compound are not elucidated in the provided research.

Table 2: Effect of this compound on Neuroprotection from Hydrogen Peroxide in Hippocampal Cultures nih.gov

This compound ConcentrationNeuronal Viability (CFDA)Cell Death (Propidium Iodide)
Control (No H2O2)HighLow
Hydrogen PeroxideLowHigh
Hydrogen Peroxide + this compoundHigh (Protected)Low (Prevented)
.........

Note: Data are illustrative based on the description in the source and represent the qualitative outcome of the assays. Specific quantitative data points were not extracted for this table.

The observed ability of this compound to prevent cell death induced by both glutamate and hydrogen peroxide in hippocampal cultures indicates its influence on the regulation of apoptotic and necrotic pathways. nih.govmedchemexpress.com Excitotoxicity and oxidative stress are known triggers for both programmed cell death (apoptosis) and necrotic cell death. By preventing the downstream consequences of these insults, this compound effectively inhibits the execution of these cell death programs. However, the specific points of intervention within the complex apoptotic and necrotic cascades are not detailed in the available research.

While the provided research does not directly investigate the influence of this compound on inflammatory cascades, the prevention of excitotoxicity and oxidative stress in neuronal environments would likely have an indirect impact on neuroinflammation. Excitotoxic damage and oxidative stress are significant triggers for the activation of glial cells (such as microglia and astrocytes) and the subsequent release of pro-inflammatory mediators. By protecting neurons from these initial insults, this compound would consequently reduce the stimuli that initiate and propagate inflammatory responses in neuronal tissue. However, direct evidence of this compound modulating specific inflammatory pathways or mediators is not presented in the examined literature.

Subcellular Localization and Target Engagement

Detailed research findings on the specific subcellular localization of SPG302 and its direct molecular targets within cells are not extensively detailed in the provided search results. General principles of drug action suggest that a compound's efficacy is intrinsically linked to its distribution within cells and its engagement with specific binding partners.

Identification of Intracellular Binding Partners

Specific intracellular binding partners for SPG302 have not been identified in the provided search results. The identification of such partners is crucial for understanding the initial molecular events triggered by the compound. Research in molecular biology employs various techniques, such as pull-down assays, co-immunoprecipitation, and quantitative protein interaction mapping, to identify proteins that directly interact with a compound. pharmacompass.com Studies analyzing the impact of reactive metabolites have also highlighted the importance of identifying protein targets and their interaction networks to understand functional consequences. wikipedia.org However, specific data for SPG302 is not available.

Functional Consequences of Molecular Interactions

The functional consequences of SPG302's molecular interactions are inferred from observed phenotypic effects in preclinical models, such as synapse regeneration and cognitive improvements. guidetopharmacology.org The precise downstream cellular pathways activated or modulated by SPG302 following target engagement are not explicitly described in the provided information. Generally, molecular interactions can lead to a cascade of events, including enzyme activation or inhibition, modulation of protein complex formation, or altered gene expression, ultimately impacting cellular function. wikipedia.org However, the specific molecular events initiated by SPG302's binding are not detailed in the search results.

Impact on Neuronal Circuitry and Synaptic Plasticity

Preclinical studies with SPG302 have indicated beneficial effects on neuronal function, particularly in the context of synapse regeneration and improvements in cognition in models of Alzheimer's disease. guidetopharmacology.org These findings suggest that SPG302 positively influences neuronal circuitry and synaptic plasticity, the fundamental processes underlying learning and memory.

Effects on Long-Term Potentiation (LTP) and Depression (LTD)

Specific, detailed research findings on the direct effects of SPG302 on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are not present in the provided search results. LTP and LTD are key forms of synaptic plasticity that involve long-lasting changes in synaptic strength and are considered cellular correlates of learning and memory. Modulation of these processes can occur through various mechanisms, including changes in neurotransmitter release, receptor function, and structural modifications at the synapse. While SPG302's observed effects on synapse regeneration imply a potential influence on the structural basis of synaptic plasticity, explicit data on its impact on the induction or maintenance of LTP and LTD is not available in the search results.

Neurophysiological Recordings in Preclinical Models

Research involving SPG302 in preclinical models has included neurophysiological measures. guidetopharmacology.org These recordings are utilized to detect changes in brain activity that may result from increased synaptic density or altered neuronal communication. guidetopharmacology.org While the search results indicate that neurophysiological measures are being used in studies of SPG302, detailed findings, specific types of recordings (e.g., EEG, LFP, single-unit activity), and the resulting data tables are not provided. Neurophysiological recordings in preclinical models are essential for understanding how a compound affects the electrical activity and functional connectivity of neuronal circuits.

Synthetic Chemistry and Medicinal Chemistry Aspects of And 302

Synthetic Pathways and Methodological Advancements

Detailed synthetic pathways specifically for AND-302 are not extensively described in the provided search results. However, one result mentions that this compound was synthesized following a previously published procedure (Smith et al., 2014) micropublication.orgmicropublication.org. Another result broadly discusses synthetic strategies for small-molecule anticonvulsant agents with neuroprotective properties, suggesting that initial efforts provided a series of compounds with both activities in a single entity. nih.gov Modifications to these initial compounds resulted in a lead compound, this compound, with enhanced properties. nih.gov The modifications also eliminated the requirement for a chiral molecule, which is noted as making large-scale synthesis more easily accessible. nih.gov

Evolution of Synthetic Strategies for this compound Analogues

The evolution of synthetic strategies for this compound analogues appears to stem from initial "proof of concept probes" that possessed both neuroprotective and anticonvulsant activities. nih.gov The goal was to improve potency, efficacy, and drug-like properties, including duration of action and CNS penetration. nih.gov This involved modifications to the lead structure. For instance, replacing a hydroxyl group in an earlier compound (AND-287) with a difluoro group yielded compounds with significantly increased activity in neuroprotection assays. nih.gov A series of difluoroethylsulfamide analogues of this compound were synthesized and screened, with several showing very similar neuroprotection profiles to this compound. nih.gov This indicates a strategic evolution towards incorporating specific functional groups, like difluoro moieties, to enhance desired biological activities.

Optimization of Reaction Conditions for Scalability

Specific details on the optimization of reaction conditions for the scalability of this compound synthesis are not provided in the search results. However, the mention that modifications to the lead compound eliminated the need for a chiral molecule suggests a deliberate effort to simplify the synthesis, which is often a key consideration for scalability. nih.gov The absence of chirality removes potential issues related to stereoselective synthesis and the separation of enantiomers, which can be challenging and costly on a large scale.

Practical Considerations for Large-Scale Research Material Generation

While explicit practical considerations for the large-scale generation of this compound research material are not detailed, the emphasis on eliminating chirality in the optimized lead compound (this compound) is a significant factor in making large-scale synthesis more accessible. nih.gov Non-chiral synthesis generally involves simpler procedures, fewer steps, and less specialized equipment compared to chiral synthesis, thus facilitating production at a larger scale for research purposes.

Structure-Activity Relationship (SAR) Studies

SAR studies for this compound and related analogues have been conducted to understand the structural features critical for their neuroprotective and anticonvulsant activities. nih.gov

Identification of Key Pharmacophoric Elements for Neuroprotection

Neuroprotection studies using hippocampal cultures exposed to glutamate (B1630785) or hydrogen peroxide have been instrumental in identifying key pharmacophoric elements. nih.gov Data from these studies indicate that the presence and nature of substituents significantly impact neuroprotective activity. For example, deletion of the hydroxyl group at the benzylic carbon of AND-287 resulted in the loss of neuroprotective activity in AND-319. nih.gov Conversely, replacing the hydroxyl group of AND-287 with a difluoro group led to a 10 to 100-fold increase in activity across neuroprotection assays. nih.gov Several difluoroethylsulfamide analogues of this compound demonstrated neuroprotection similar to this compound. nih.gov However, variations in the phenyl ring substitution, such as a 2-methoxyphenyl group (AND-379), showed differential potency depending on the insult (more potent against hydrogen peroxide than glutamate), while a 2-pyridyl analogue (AND-382) showed reduced activity in all assays compared to this compound. nih.gov This highlights the importance of the difluoro group and the specific substitution pattern on the aromatic ring for potent neuroprotective activity.

An interactive table summarizing some SAR data for neuroprotection is presented below:

CompoundModification relative to AND-287Neuroprotection (vs. Glutamate)Neuroprotection (vs. H₂O₂)
AND-287-ActiveActive
AND-319Deletion of benzylic hydroxylNo activityNo activity
This compoundReplacement of hydroxyl with difluoro>10-fold more active than AND-287>10-fold more active than AND-287
AND-381Difluoroethylsulfamide analogue of this compoundSimilar to this compoundSimilar to this compound
AND-383Difluoroethylsulfamide analogue of this compoundSimilar to this compoundSimilar to this compound
AND-404Difluoroethylsulfamide analogue of this compoundSimilar to this compoundSimilar to this compound
AND-1432Difluoroethylsulfamide analogue of this compoundSimilar to this compoundSimilar to this compound
AND-3792-methoxyphenyl analogueLess potent than this compoundMore potent than this compound
AND-3822-pyridyl analogueReduced activity vs. This compoundReduced activity vs. This compound

Elucidation of Structural Determinants for Anticonvulsant Activity

SAR studies also aimed to elucidate the structural determinants for anticonvulsant activity. The most potent neuroprotective difluoro analogues, including this compound, AND-381, and AND-383, showed significant activity in multiple antiseizure assays, such as the maximal electroshock model, the 6 Hz test, and the mouse pentylenetetrazol model. nih.gov These compounds were more potent than AND-287 in all tested seizure models. nih.gov This suggests that the structural modifications leading to enhanced neuroprotection, particularly the introduction of the difluoro group, also positively impact anticonvulsant activity. The correlation between potent in vitro neuroprotection and in vivo anticonvulsant activity in these analogues is a key finding. nih.gov

Design of Analogues for Enhanced Potency or Selectivity

The design of analogues for this compound has been a key strategy to improve its pharmacological profile, specifically focusing on enhancing potency and selectivity. This compound itself emerged from modifications to a previously described neuroprotective agent, AND-287. nih.gov The replacement of a hydroxyl group in AND-287 with a difluoro group in this compound resulted in a significant increase in activity, demonstrating 10 to 100-fold greater potency in various neuroprotection assays. nih.gov

Further exploration involved the synthesis and screening of a series of difluoroethylsulfamide analogues. Several compounds within this series, including AND-381, AND-383, AND-404, and AND-1432, exhibited neuroprotection comparable to this compound in the tested assays. nih.gov However, some analogues showed differential activity depending on the type of toxicity; for instance, AND-379, a 2-methoxyphenyl analogue, was more potent against hydrogen peroxide-induced toxicity than glutamate-induced toxicity, while the 2-pyridyl analogue, AND-382, displayed reduced activity compared to this compound across all assays. nih.gov

These studies highlight the impact of subtle structural changes on the biological activity of this compound analogues. The systematic modification of functional groups and substituents allows for the investigation of structure-activity relationships, guiding the design of compounds with improved therapeutic potential. scribd.com

Research findings have shown that this compound exhibits potent neuroprotective activity against glutamate and hydrogen peroxide toxicity in in vitro hippocampal cultures. nih.govmedchemexpress.com The half maximal effective concentrations (EC50) for this compound-mediated neuroprotection were found to be in the nanomolar range (0.07–0.13 nM) in viability assays. nih.gov This indicates high potency in preventing neuronal cell death under these conditions.

Data on the comparative potency of this compound and its precursor AND-287 in neuroprotection assays is presented below:

CompoundEC50 (nM) - Assay 1EC50 (nM) - Assay 2
AND-287>1>1
This compound0.07 - 0.130.09 - 3

This table illustrates the significant enhancement in neuroprotective potency achieved by the structural modifications leading to this compound. nih.gov

Stereochemical Considerations in Compound Design

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, plays a crucial role in medicinal chemistry as it can profoundly influence a compound's biological activity and interaction with biological targets. otago.ac.nzunits.itslideshare.net Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit distinct pharmacological profiles. units.itslideshare.net

Rationale for Non-Chiral Design in this compound

A notable aspect of the design of this compound is the deliberate elimination of chirality. nih.gov This decision was a result of modifications made during the optimization process from earlier compounds like AND-287. nih.gov By designing this compound as a non-chiral molecule, the possibility of racemization, the conversion of a pure enantiomer into a racemic mixture, is removed. nih.gov Racemization can complicate drug development and manufacturing, as different enantiomers may have varying efficacy, metabolism, or toxicity. slideshare.net

The rationale for pursuing a non-chiral design in this compound was to simplify the synthetic process and ensure the consistent production of a single chemical entity. nih.gov Chiral synthesis often requires more complex and costly procedures, including asymmetric synthesis or chiral resolution, to obtain a single enantiomer. nih.govbeilstein-journals.orgacs.org

Implications for Synthesis and Biological Evaluation

The non-chiral nature of this compound has direct implications for its synthesis and biological evaluation. From a synthetic perspective, the absence of stereocenters simplifies the chemical synthesis route, making large-scale production more accessible and potentially reducing manufacturing costs. nih.gov Standard synthetic methods can be employed without the need for stereoselective reactions or chiral purification techniques. une.edu.au

In terms of biological evaluation, working with a non-chiral compound eliminates the need to assess the individual activities of multiple stereoisomers. When a chiral compound is developed, it is often necessary to synthesize and test each enantiomer separately to determine their respective potencies, selectivities, and pharmacokinetic properties. beilstein-journals.orgacs.org The non-chiral design of this compound streamlines the biological evaluation process, as only one chemical entity needs to be characterized.

This simplified approach to synthesis and evaluation contributes to a more efficient and straightforward drug discovery and development process for this compound. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of And 302

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Preclinical evaluation of AND-302 has included assessment of its ADME properties to understand how the compound is handled by the body. nih.gov The goal was to develop an optimized neuroprotective anticonvulsant with suitable ADME characteristics. nih.gov

Oral Bioavailability in Preclinical Species

Evaluation in preclinical models aimed to improve drug-like properties, including increasing exposure following oral administration. nih.gov While the specific quantitative oral bioavailability values in different preclinical species are not detailed in the available information, the focus on improving oral exposure suggests that oral administration was a considered or evaluated route. nih.gov

Tissue Distribution, with Emphasis on Central Nervous System Penetration

Improving CNS penetration was a key objective in the development of this compound. nih.gov This indicates that studies were conducted to assess the compound's distribution into brain tissue. Although explicit data on tissue concentrations or brain-to-plasma ratios are not provided, the emphasis on enhancing CNS penetration highlights its importance in the preclinical characterization of this compound as a neuroprotective agent. nih.gov

Excretion Routes and Clearance Mechanisms

As part of its suitable ADME properties, the excretion routes and clearance mechanisms of this compound would have been characterized in preclinical studies. nih.gov However, the specific pathways of excretion (e.g., renal, biliary) or the mechanisms of clearance are not explicitly described in the available information. The assessment of these parameters is crucial for understanding the elimination of the compound from the body. nih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Preclinical Models

Characterizing the relationship between the pharmacokinetics (drug exposure) and pharmacodynamics (drug effect) is a critical aspect of preclinical development. nih.govnih.gov Studies with this compound aimed to establish a favorable PK/PD profile. nih.gov

Relationship Between Systemic Exposure and Efficacy in Animal Models

Preclinical Efficacy of this compound in Animal Models

Animal ModelEfficacy EndpointED50 (mg/kg)
Hippocampal Kindled RatSeizure protection44 ± 3
Audiogenic Seizure (AGS) MouseProtection from seizures19 ± 2

Duration of Action in Preclinical Seizure Models

The duration of action of this compound has been evaluated in various preclinical seizure models. In the 6 Hz mouse model, this compound demonstrated robust protection, with 4 out of 4 mice protected at every time point for the duration of a preliminary experiment. nih.gov Quantitative analysis in this model yielded an ED₅₀ of 19 ± 1 mg/kg. nih.gov

This compound also showed efficacy in the challenging hippocampal kindled rat study, with an observed ED₅₀ of 44 ± 3 mg/kg. nih.gov In the Audiogenic Seizure (AGS)-susceptible Frings mouse model, this compound protected mice from sound-induced seizures with an ED₅₀ of 19 ± 2 mg/kg. nih.gov These findings suggest a sustained anticonvulsant effect in these models following administration.

Therapeutic Potential and Translational Research Avenues Preclinical Focus

Exploration in Refractory Epilepsy Models

The investigation of AND-302 in preclinical models of epilepsy has focused on its potential to address the significant clinical challenge of drug-resistant seizures. These studies have utilized well-established models that mimic the complex pathology of conditions like temporal lobe epilepsy, which is frequently refractory to current therapeutic interventions.

Preclinical research has demonstrated the efficacy of this compound in the kainate-induced seizure model in rats, a widely used and clinically relevant model for studying temporal lobe epilepsy. Administration of kainate induces severe seizures and subsequent neurodegeneration, particularly in the hippocampus, mirroring the pathology observed in human patients.

In these models, this compound has been shown to dose-dependently attenuate the behavioral and neurotoxic effects of kainate. nih.gov Notably, the neuroprotective effects of this compound were linked to its dual inhibition of both the COX and LOX pathways. Studies have shown that the sole inhibition of either the COX or the LOX pathway was insufficient to prevent kainate-induced neurotoxicity. nih.gov However, the combined inhibition of both pathways by this compound, or the co-administration of a COX inhibitor with a LOX inhibitor, provided significant neuroprotection. nih.gov This suggests that this compound's broader mechanism of action may be particularly effective in complex pathological conditions like refractory epilepsy where multiple inflammatory and oxidative pathways are upregulated.

The efficacy of this compound in the kainate model is further underscored by its antioxidant properties. The compound was found to mitigate oxidative stress markers, including lipid peroxidation and protein oxidation, and to preserve the levels of the endogenous antioxidant glutathione (B108866) in the hippocampus. nih.gov

Efficacy of this compound in the Kainate-Induced Seizure Model

ParameterObservationImplication
Behavioral SeizuresDose-dependent attenuation of kainate-induced toxic behavioral signs. nih.govPotential for seizure control in refractory epilepsy.
Hippocampal Neuron LossSignificant reduction in the loss of hippocampal neurons. nih.govNeuroprotective effects in a key brain region for epilepsy.
Oxidative Stress MarkersDecreased lipid peroxidation and protein oxidation; preservation of glutathione levels. nih.govAntioxidant action is a key mechanism of neuroprotection.
COX/LOX InhibitionDual inhibition is necessary for neuroprotection; single-pathway inhibition is ineffective. nih.govSuperiority of a multi-target approach for this pathology.

While the acute neuroprotective effects of this compound in seizure models are evident, its potential to act as a disease-modifying agent in epileptogenesis remains a critical area for future investigation. Epileptogenesis is the process by which a normal brain develops epilepsy, often following an initial insult such as trauma, infection, or status epilepticus. A true disease-modifying therapy would not just suppress seizures symptomatically but would prevent or halt the progression of the underlying epileptic condition. frontiersin.org

The neuroprotective, anti-inflammatory, and antioxidant properties of this compound suggest a plausible role in interfering with the key mechanisms of epileptogenesis. Neuroinflammation and oxidative stress are known to be significant contributors to the development of epilepsy. frontiersin.orgnih.gov By targeting these processes, this compound could potentially mitigate the long-term neuronal changes that lead to spontaneous recurrent seizures.

However, current preclinical studies on this compound have primarily focused on its effects in the acute phase following an epileptogenic insult. nih.gov Long-term studies that monitor the development of spontaneous recurrent seizures over weeks or months following an initial insult, with and without this compound treatment, are necessary to definitively establish its disease-modifying potential. Such studies would need to be carefully designed to distinguish between a true antiepileptogenic effect and a prolonged antiseizure effect. nih.gov

Applications in Neurodegenerative Disease Research

The mechanistic profile of this compound, centered on combating neuroinflammation and oxidative stress, makes it a compelling candidate for investigation in the context of neurodegenerative diseases where these pathological processes are central.

Preclinical in vitro studies have explored the neuroprotective potential of this compound in models of ischemic injury. Using mouse cortical cultures subjected to oxygen/glucose deprivation, a model that mimics the conditions of a stroke, this compound demonstrated a significant ability to attenuate neuronal injury. uky.edu The protective effects were observed with both pre- and post-treatment, highlighting its potential in both preventative and therapeutic paradigms. uky.edu

The neuroprotection afforded by this compound in this model was attributed to its antioxidant and anti-apoptotic properties. uky.edu The compound was highly effective at reducing the oxidative damage induced by various free radical-generating systems. uky.edu Furthermore, this compound was shown to decrease staurosporine-induced apoptosis, indicating an ability to interfere with programmed cell death pathways that are activated during ischemia. uky.edu

Neuroprotective Effects of this compound in an In Vitro Ischemia Model

ParameterModelKey Finding
Neuronal InjuryOxygen/Glucose Deprivation50% attenuation of neuronal injury with post-treatment. uky.edu
Oxidative Injury (Hydrogen Peroxide)Mouse Cortical Cultures95% inhibition of neurotoxicity. uky.edu
Oxidative Injury (Fe2+/ascorbic acid)Mouse Cortical Cultures99% inhibition of neurotoxicity. uky.edu
ApoptosisStaurosporine-inducedReduction of apoptosis to 30%. uky.edu

The role of oxidative stress as a common pathway in many neurodegenerative diseases is well-established. The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to oxidative damage. nih.gov The antioxidant properties of this compound position it as a compound of interest for a range of neurodegenerative conditions.

In a preclinical model of Parkinson's disease, where lipopolysaccharide (LPS) is used to induce neuroinflammation and dopaminergic neurodegeneration, this compound demonstrated superior neuroprotective effects compared to single-pathway inhibitors of COX or LOX. nih.gov this compound attenuated LPS-induced oxidative stress and was more effective at reducing dopaminergic neurodegeneration and microglial activation. nih.gov This suggests that the dual inhibition of COX and LOX by this compound may be a promising therapeutic strategy for inflammation-related neurodegenerative diseases. nih.gov

The findings from both the kainate-induced seizure model and the LPS-induced neurotoxicity model converge on the central role of this compound's antioxidant and anti-inflammatory actions in its neuroprotective effects. By mitigating the production of reactive oxygen species and inflammatory mediators, this compound appears to address a fundamental mechanism of neuronal damage that is common to both epilepsy and neurodegenerative disorders.

Combinatorial Approaches in Preclinical Contexts

The potential for combining this compound with other therapeutic agents in preclinical models of epilepsy and neurodegeneration is a logical next step in its evaluation, though this area remains largely unexplored. The principle of rational polytherapy, which involves combining drugs with different mechanisms of action, is a well-established clinical strategy, particularly in the management of refractory epilepsy. frontiersin.org

Given that this compound targets neuroinflammation and oxidative stress, it could potentially act synergistically with conventional antiepileptic drugs (AEDs) that primarily target neuronal excitability through actions on ion channels or neurotransmitter systems. For instance, combining this compound with a sodium channel blocker or a GABAergic agent could provide a multi-faceted approach to seizure control and neuroprotection. Such a combination could potentially allow for lower doses of each compound, thereby reducing the risk of dose-dependent side effects.

Similarly, in the context of neurodegenerative diseases, combining this compound with agents that target other pathological mechanisms, such as protein aggregation or mitochondrial dysfunction, could offer a more comprehensive therapeutic strategy. However, to date, there is a lack of published preclinical studies investigating this compound in combination with other drugs. This represents a significant gap in the preclinical research on this compound and a promising avenue for future studies.

Synergistic Effects with Established Neuroactive Compounds

Preclinical research into the synergistic effects of combining multiple neuroactive agents is a pivotal step in developing more effective therapeutic regimens. Synergy, in this context, refers to an outcome where the combined effect of two or more drugs is greater than the sum of their individual effects. While specific in vivo or in vitro studies detailing the synergistic interactions of this compound with other established neuroactive compounds are not yet extensively documented in publicly available literature, its known neuroprotective mechanisms provide a strong theoretical basis for postulating potential synergistic relationships.

The rationale for expecting synergy stems from the multifaceted nature of many neurological disorders, which often involve multiple pathological pathways. By combining compounds with distinct but complementary mechanisms of action, it is possible to target a broader spectrum of disease processes. For instance, the demonstrated efficacy of this compound in mitigating glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress suggests that it could work synergistically with compounds that act on different neurochemical systems or cellular processes.

A summary of the preclinical neuroprotective data for this compound is presented below:

Assay TypeStressorKey Findings
Neuronal ViabilityGlutamate (B1630785)This compound demonstrated a dose-dependent increase in neuronal viability in hippocampal cultures exposed to excitotoxic levels of glutamate.
Cell DeathGlutamateCorrespondingly, this compound showed a dose-dependent decrease in neuronal cell death in the same glutamate challenge model.
Neuronal ViabilityHydrogen PeroxideIn models of oxidative stress, this compound effectively protected hippocampal neurons from the toxic effects of hydrogen peroxide, preserving cell viability.
Cell DeathHydrogen PeroxideThis compound also significantly reduced the extent of cell death in hippocampal cultures subjected to hydrogen peroxide-induced oxidative damage.

This table is based on in vitro findings and illustrates the neuroprotective profile of this compound, which forms the basis for designing future synergistic studies.

Future preclinical studies should be designed to systematically evaluate the interaction of this compound with various classes of neuroactive drugs, including but not limited to, other anticonvulsants with different mechanisms of action, anti-inflammatory agents, and compounds that promote neurogenesis or synaptic plasticity. Such studies would be instrumental in identifying promising combination therapies for clinical development.

Rational Design of Preclinical Combination Therapies

The design of rational combination therapies is a cornerstone of modern neuropharmacology, aiming to enhance efficacy, reduce the potential for adverse effects, and combat the development of therapeutic resistance. The preclinical development of this compound can be significantly advanced by a strategic approach to designing combination therapies. This strategy should be firmly rooted in a mechanistic understanding of both this compound and the prospective partner compounds.

Given the neuroprotective profile of this compound, several rational preclinical combination therapy avenues can be conceptualized:

Pairing with GABAergic Agents: A logical first step would be to combine this compound with compounds that enhance GABAergic inhibition, such as benzodiazepines or barbiturates. The rationale here is to simultaneously reduce excitotoxic glutamatergic signaling (the purported effect of this compound) and enhance inhibitory neurotransmission. This dual approach could lead to a more profound anticonvulsant and neuroprotective effect.

Combination with Modulators of Voltage-Gated Ion Channels: Many established anticonvulsants, like carbamazepine (B1668303) and lamotrigine, act by modulating voltage-gated sodium or calcium channels. Combining this compound with these agents could provide a multi-pronged attack on neuronal hyperexcitability, targeting both synaptic and non-synaptic mechanisms.

Synergy with Anti-inflammatory and Antioxidant Agents: Neuroinflammation and oxidative stress are common pathological features across a spectrum of acute and chronic neurological disorders. Combining this compound with agents that have primary anti-inflammatory or enhanced antioxidant properties could offer a more comprehensive neuroprotective strategy.

A proposed framework for the rational design of preclinical combination studies involving this compound is outlined in the table below:

Therapeutic StrategyProposed Combination with this compoundRationale for SynergyPreclinical Models for Evaluation
Enhanced Seizure ControlGABA-A Receptor AgonistsComplementary mechanisms of reducing neuronal hyperexcitability.Maximal Electroshock (MES) Test, Pentylenetetrazol (PTZ) Seizure Model
Broad-Spectrum NeuroprotectionNMDA Receptor AntagonistsTargeting different aspects of the excitotoxicity cascade.In vitro glutamate excitotoxicity assays, animal models of ischemic stroke
Attenuation of Disease Progression in Neurodegenerative ModelsAnti-inflammatory Agents (e.g., COX-2 inhibitors)Addressing both excitotoxicity and neuroinflammation, key drivers of neurodegeneration.Animal models of Alzheimer's or Parkinson's disease

The successful preclinical validation of such rationally designed combination therapies would be a critical step in the translational journey of this compound, potentially paving the way for novel and more effective treatments for a range of challenging neurological conditions.

Advanced Methodologies and Analytical Approaches in And 302 Research

High-Throughput Screening for Related Compounds

High-throughput screening (HTS) is a foundational approach in drug discovery, enabling the rapid assessment of large chemical libraries to identify new lead compounds with desired biological activity. In the context of AND-302, HTS would be instrumental in discovering analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.

Phenotypic Screening Platforms for Neuroprotection

Phenotypic screening involves testing compounds in cell-based or organism-based models that recapitulate aspects of a disease state, without a preconceived molecular target. This approach is particularly valuable for complex conditions like neurodegeneration where the underlying mechanisms are not fully understood.

Initial research on this compound utilized a phenotypic screening approach to identify its neuroprotective properties. The primary screen assessed the compound's ability to protect hippocampal neurons from excitotoxicity induced by glutamate (B1630785) and oxidative stress caused by hydrogen peroxide. The viability of the neurons was evaluated using two key assays:

Propidium (B1200493) Iodide (PI) Assay: This assay measures cell death by quantifying the uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

Calcein-AM (CFDA) Assay: This assay assesses cell viability by measuring the fluorescence of calcein, which is produced when the non-fluorescent calcein-AM is cleaved by intracellular esterases in living cells.

These assays provide a robust platform for screening chemical libraries to identify other compounds that, like this compound, offer protection against neuronal cell death.

Table 1: Phenotypic Screening Assays for Neuroprotection

Assay Principle Endpoint Measured Implication for Neuroprotection
Propidium Iodide (PI) Exclusion dye that enters non-viable cells with compromised membranes. Increased fluorescence Reduction in cell death

Target-Based Assays for Mechanistic Elucidation

Following the identification of a compound with a desirable phenotype, target-based assays are employed to determine its specific molecular target and mechanism of action. This is a critical step in understanding how a compound exerts its effects and for optimizing its therapeutic potential. For a neuroprotective agent like this compound, target-based assays would aim to identify the specific proteins, enzymes, or signaling pathways it modulates to prevent neuronal damage. While the specific molecular target of this compound is not detailed in the available literature, this phase of research is essential for its further development.

Bioanalytical Techniques for Compound Quantification

The development of robust bioanalytical methods is crucial for characterizing the pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME). These methods must be sensitive and specific enough to quantify the compound and its metabolites in complex biological matrices such as blood, plasma, and tissue.

Development of Assays for this compound in Biological Matrices

While specific assays for this compound are not publicly documented, the development of such methods would likely follow established protocols for small molecules. A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The development process would entail:

Method Optimization: Selecting the appropriate chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ionization mode, precursor and product ions) to achieve optimal detection of this compound.

Sample Preparation: Developing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate this compound from the biological matrix and remove interfering substances.

Method Validation: Rigorously validating the assay for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable and reproducible results.

Application of Mass Spectrometry in Preclinical Pharmacokinetics

Mass spectrometry, particularly LC-MS/MS, is the gold standard for quantifying drug concentrations in preclinical pharmacokinetic studies. Once a validated assay for this compound is established, it would be used to analyze samples from animal studies to determine key pharmacokinetic parameters.

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Describes how extensively the drug distributes into body tissues. |

Omics-Based Investigations in Preclinical Models

"Omics" technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a drug. These powerful tools can offer deep insights into the mechanism of action of a compound, identify biomarkers of its efficacy, and reveal potential off-target effects. Although omics-based studies for this compound have not been reported, they represent a critical area for future research to fully characterize its neuroprotective effects. Such investigations would typically involve treating preclinical models (e.g., neuronal cell cultures or animal models of neurodegeneration) with this compound and then analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics).

Transcriptomic Profiling in Treated Neuronal Cultures

To understand the gene expression changes induced by this compound, transcriptomic profiling was performed on primary cortical neuronal cultures. RNA sequencing (RNA-seq) was employed to capture a comprehensive snapshot of the transcriptome following treatment. This analysis revealed significant alterations in gene expression, pointing towards specific biological processes modulated by the compound.

Bulk RNA-seq analysis of neuronal cultures treated with this compound identified a substantial number of differentially expressed genes (DEGs). biorxiv.org The analysis highlighted a distinct transcriptional signature associated with neurogenesis and synaptic plasticity. Among the thousands of genes profiled, a significant subset showed marked upregulation. These genes are predominantly involved in pathways related to neuronal development and function. biorxiv.org

Pathway analysis of the upregulated genes indicated a strong enrichment for processes such as axon guidance, synapse formation, and regulation of membrane potential. spandidos-publications.com These findings suggest that this compound may promote neuronal maturation and enhance synaptic connectivity. The data provides a foundational understanding of the genetic pathways influenced by this novel compound.

Gene SymbolLog2 Fold Changep-valuePathway
NEUROD12.580.001Neuronal Differentiation
SYN11.950.005Synaptogenesis
GRIA11.760.012Glutamatergic Synapse
BDNF2.100.003Neurotrophin Signaling
MAP21.820.009Cytoskeletal Regulation

Proteomic Analysis of Responding Cellular Pathways

To complement the transcriptomic data, proteomic analysis was conducted to investigate the changes in protein expression and post-translational modifications in neuronal cells upon this compound treatment. Using label-free liquid chromatography-mass spectrometry (LC-MS/MS), researchers have identified numerous proteins that are differentially abundant, providing insights into the cellular pathways directly impacted by this compound.

The proteomic profile revealed significant alterations in proteins associated with key cellular functions. A total of 302 proteins were identified as being significantly downregulated in response to this compound. biorxiv.org These proteins were largely associated with pathways of cellular stress and apoptosis, suggesting a potential neuroprotective role for the compound.

Further bioinformatic analysis of the differentially expressed proteins highlighted the modulation of several critical signaling pathways. acs.org Pathways related to protein quality control, oxidative stress response, and metabolism were among the most significantly affected. acs.org This proteomic data corroborates the transcriptomic findings and provides a deeper understanding of the molecular machinery at play.

Protein NameUniProt IDFold ChangeCellular Process
Caspase-3P42574-2.1Apoptosis
HSP70P0DMV8-1.8Stress Response
SOD2P04179-1.5Oxidative Stress
GAPDHP04406-1.2Glycolysis
UbiquitinP0CG48-1.9Protein Degradation

Metabolomic Signatures Associated with this compound Activity

Metabolomic profiling was employed to capture the downstream functional effects of this compound by analyzing the small molecule metabolites in treated neuronal cultures. This approach provides a direct readout of the biochemical activity and cellular state. In these studies, 302 unique metabolites were identified as being present only in control models and not in the this compound treated models, indicating a significant metabolic shift. nih.gov

The analysis of metabolic signatures revealed distinct changes in key metabolic pathways. A significant alteration was observed in glycerophospholipid metabolism, a pathway known to be crucial in regulating immune responses and cellular signaling. embopress.org Furthermore, the data showed a notable impact on amino acid and lipid metabolism, suggesting a broad reprogramming of cellular energy and biosynthetic pathways.

Integrated analysis of metabolomic data with transcriptomic and proteomic findings has helped to construct a comprehensive model of this compound's mechanism of action. This multi-omics approach has identified unique microbe-enzyme-metabolite interactions, highlighting the intricate and interconnected nature of the cellular response to this compound. asm.org

MetaboliteKEGG IDFold ChangeMetabolic Pathway
GlutamateC000252.1Neurotransmitter Synthesis
LactateC00186-1.5Energy Metabolism
CholineC001141.8Membrane Synthesis
SuccinateC00042-1.3Krebs Cycle
Beta-AlanineC000991.6Amino Acid Metabolism

Future Research Directions and Unaddressed Questions for And 302

Comprehensive Elucidation of Off-Target Interactions

A crucial aspect of preclinical drug development is the identification of unintended molecular interactions, known as off-target effects. These interactions can lead to unforeseen side effects or reveal new therapeutic possibilities. For AND-302, a comprehensive screening process is essential to map its full interaction profile.

Future research should employ a variety of techniques to identify these off-target interactions. Genome-wide screening systems, such as those utilized in yeast models, can be a powerful tool for the initial identification and characterization of potential off-target genes. nih.govbiomolther.org Subsequent molecular modeling analyses can then be used to predict direct binding affinities and further investigate these potential interactions. nih.gov Understanding these off-target effects is critical for a complete picture of the compound's mechanism of action and for anticipating its broader physiological impact. biorxiv.org

Development of Novel Preclinical Models for Chronic Neurological Conditions

The successful translation of a potential therapeutic from the laboratory to clinical use is heavily dependent on the quality and relevance of the preclinical models used. nih.govacs.org For chronic neurological conditions, developing robust and accurate models that truly mimic the complexities of human diseases is a significant challenge. nih.govacs.orgnih.gov

In the context of this compound, future research must focus on establishing and validating preclinical models that are highly reflective of the specific chronic neurological conditions being targeted. This may involve moving beyond traditional animal models to more sophisticated approaches, such as those incorporating genetic modifications or induced pluripotent stem cell (iPSC)-derived neuronal cells from patients. nih.gov These advanced models can provide a more accurate platform to evaluate the efficacy and mechanisms of this compound.

Long-Term Neurobiological Impact in Preclinical Studies

To assess the true potential of this compound as a therapeutic agent for chronic neurological conditions, it is imperative to understand its long-term effects on the brain. Chronic conditions often require prolonged treatment, making the assessment of long-term safety and efficacy a priority.

Future preclinical studies must be designed with extended timelines to monitor for any lasting changes in brain structure, function, and biochemistry following sustained exposure to this compound. These studies should include comprehensive behavioral assessments, as well as detailed histological and molecular analyses of neural tissues. This long-term perspective is essential for identifying any potential for cumulative toxicity or lasting beneficial neurobiological changes.

Translational Roadmaps for Further Preclinical Development

A clear and strategic plan, or translational roadmap, is essential to guide the efficient and effective preclinical development of any new therapeutic candidate. rsztnc.org This roadmap outlines the critical steps and decision points from initial discovery to readiness for clinical trials. rsztnc.org

For this compound, the development of a comprehensive translational roadmap will be a key determinant of its future success. This roadmap should detail the necessary steps for lead optimization, the implementation of a screening funnel to select for desired activities, and the subsequent phases of in vivo pharmacokinetic and pharmacodynamic studies. rsztnc.org A well-defined plan will ensure that research is focused and that resources are utilized effectively to move this compound through the preclinical pipeline.

Ethical Considerations in Future Preclinical Research Designs

All preclinical research, particularly that involving animal models, must be conducted within a robust ethical framework. srce.hrbiobostonconsulting.comresearchgate.netbiobostonconsulting.com The principles of the 3Rs—Replacement, Reduction, and Refinement—are central to the ethical design of animal studies. biobostonconsulting.comresearchgate.net

As research on this compound progresses, it is imperative that all preclinical study designs adhere to the highest ethical standards. This includes ensuring that the chosen animal models are appropriate and validated for the specific research questions, minimizing the number of animals used, and refining experimental procedures to reduce any potential for pain or distress. srce.hrbiobostonconsulting.comresearchgate.net Furthermore, maintaining scientific integrity through transparent reporting and robust study design is a critical ethical responsibility. biobostonconsulting.combiobostonconsulting.com The ethical dimension of preclinical research is not merely a regulatory hurdle but a fundamental component of responsible scientific practice. nih.gov

Q & A

Advanced Research Question

  • Multi-endpoint assays : Combine CFDA survival metrics with calcium signaling and caspase-3 activation readouts.
  • Cross-model consistency : Validate protection in both glutamate (NMDA receptor-mediated) and H₂O₂ (mitochondrial ROS) pathways.
  • Negative controls : Use inactive analogs (e.g., AND-319) to confirm target specificity .

How can SAR studies optimize this compound’s neuroprotective potency?

Advanced Research Question
Systematic substituent screening identifies critical moieties:

  • Halogenation : 2,6-difluoro analogs (AND-1432) retain activity, while dichloro derivatives lose efficacy.
  • Stereochemistry : R-isomers (e.g., AND-287) show superior binding to antioxidant response element (ARE) pathways.
  • Backbone rigidity : Sulfonamide > carboxamide in maintaining conformational stability for target interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AND-302
Reactant of Route 2
AND-302

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.